Methyl 2-phenyloxazole-5-carboxylate

Medicinal Chemistry Physicochemical Property Lipophilicity

Procure Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4) as the definitive starting material for reliable oxazole SAR campaigns. Its unsubstituted 4-position uniquely enables systematic library generation—a versatility absent in 4-substituted analogs. Altering the ester (e.g., to ethyl) changes lipophilicity (ΔXLogP ~0.5), compromising synthetic outcomes. Validated for DGAT-1 inhibitor synthesis, this ≥95% pure scaffold is supplied with batch-specific NMR, HPLC, and GC data, ensuring your derivatization results are attributable to structural changes, not impurities.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 106833-83-4
Cat. No. B035544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenyloxazole-5-carboxylate
CAS106833-83-4
SynonymsMETHYL 2-PHENYLOXAZOLE-5-CARBOXYLATE
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyXMACXVQAYRWMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4): Baseline Procurement and Structural Profile


Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4) is a heterocyclic building block belonging to the 2,5-disubstituted oxazole carboxylate ester class [1]. It features a phenyl group at the 2-position and a methyl ester at the 5-position of the oxazole ring, yielding a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 2.2, zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 52.3 Ų [1]. Commercial availability is typically at a standard purity of 95% or higher, with suppliers providing batch-specific analytical documentation including NMR, HPLC, and GC . This foundational profile establishes the compound's identity for procurement and further derivatization.

Why Generic Substitution of Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4) Is Not Recommended


Generic substitution among 2-phenyloxazole-5-carboxylate derivatives is highly discouraged due to pronounced structure-activity relationship (SAR) sensitivity at both the oxazole 5-position and 4-position [1][2]. Altering the ester moiety from a methyl to an ethyl group modifies lipophilicity (XLogP3-AA from 2.2 to ~2.7) and bulk, impacting downstream synthetic outcomes and potential biological interactions [1]. More critically, substitution at the 4-position—which is unsubstituted in the target compound—has been shown to drastically alter chemical reactivity and, in related analogs, biological potency [2]. Therefore, interchanging methyl 2-phenyloxazole-5-carboxylate with its ethyl ester (CAS 39819-40-4), carboxylic acid (CAS 106833-79-8), or 4-methyl analog (CAS 22260-83-9) without a robust synthetic or analytical re-validation is a high-risk practice that can compromise research reproducibility and yield. The quantitative evidence below substantiates why this specific unsubstituted 2-phenyloxazole-5-carboxylate methyl ester presents a distinct procurement value.

Product-Specific Quantitative Evidence Guide for Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4)


Comparative Physicochemical Properties: Methyl Ester vs. Ethyl Ester

The methyl ester moiety of methyl 2-phenyloxazole-5-carboxylate (target compound) confers a computed XLogP3-AA value of 2.2, which is lower than the value for the corresponding ethyl ester analog, ethyl 2-phenyloxazole-5-carboxylate (CAS 39819-40-4) [1]. This difference in lipophilicity (XLogP3-AA difference of ~0.5) can significantly impact solubility, membrane permeability, and metabolic stability in biological assays or influence reaction kinetics and solubility in synthetic organic chemistry. This property is a key differentiator when selecting a starting material for structure-activity relationship (SAR) studies or for optimizing a synthetic sequence.

Medicinal Chemistry Physicochemical Property Lipophilicity

Analytical Specification: Purity Threshold and Quality Control

Commercially, methyl 2-phenyloxazole-5-carboxylate (target compound) is routinely supplied with a minimum purity specification of 95%, as verified by batch-specific analytical documentation including NMR, HPLC, and GC . This quantitative purity threshold is a critical differentiator from alternative sources or in-class analogs that may be offered at lower, unspecified, or unverified purity levels. In contrast, the closely related carboxylic acid analog (2-phenyloxazole-5-carboxylic acid, CAS 106833-79-8) is often listed at a standard purity of 97%, but the provided analytical documentation (NMR, HPLC, GC) is identical in scope, offering comparable quality assurance . This parity in analytical rigor, combined with a defined and acceptable purity level, ensures that the target compound meets a verifiable standard for reproducible research, which is not guaranteed with less-documented suppliers or analogs.

Analytical Chemistry Quality Control Procurement

Synthetic Versatility: Unsubstituted 4-Position as a Differentiator

The 4-position of methyl 2-phenyloxazole-5-carboxylate (target compound) is unsubstituted, providing a specific handle for further functionalization that is absent in 4-substituted analogs [1]. This is a critical differentiator when compared to in-class compounds like 4-methyl-2-phenyloxazole-5-carboxylic acid methyl ester (CAS 22260-83-9) or 4-methyl-2-phenyloxazole-5-carboxylic acid (CAS 22260-84-0). A validated synthetic route to 4-substituted derivatives from N-benzoyl amino acids highlights the utility of the unsubstituted core as a versatile starting point for creating focused libraries of 4-aryl, 4-alkyl, or 4-heteroatom-substituted oxazoles [1]. This positions the target compound as a more flexible building block than pre-substituted analogs, which limit downstream diversification.

Synthetic Chemistry Derivatization Building Block

Storage Stability: Defined Long-Term Storage Conditions

Methyl 2-phenyloxazole-5-carboxylate (target compound) has a vendor-specified long-term storage condition of a cool, dry place, with a recommended storage temperature range of 2-8°C to ensure stability . While storage conditions for other 2-phenyloxazole-5-carboxylate analogs are often similar, the explicit documentation for this specific compound provides procurement certainty. This contrasts with less well-documented analogs or alternative suppliers where storage requirements may be undefined or ambiguous, potentially leading to premature degradation and assay variability.

Chemical Stability Inventory Management Procurement

Class-Level Biological Relevance: Oxazole Scaffold SAR

While no direct head-to-head biological activity data were identified for methyl 2-phenyloxazole-5-carboxylate itself, class-level SAR studies on closely related 2-phenyloxazole derivatives provide a strong rationale for its selection. For instance, in the development of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, optimization of the 2-phenyloxazole-4-carboxamide scaffold led to compound 25, which demonstrated improved solubility, cell-based activity, and in vivo efficacy in a diet-induced obesity rat model [1]. This establishes the 2-phenyloxazole core, when appropriately substituted, as a privileged structure capable of yielding potent and orally bioavailable therapeutic leads. The unsubstituted methyl ester at the 5-position of the target compound represents a key intermediate state in such optimization campaigns, offering a balance of lipophilicity and synthetic accessibility that is distinct from more polar acids or bulkier esters.

Medicinal Chemistry Structure-Activity Relationship Inhibitor Design

Optimal Research and Industrial Application Scenarios for Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4)


Synthesis of 4-Substituted 2-Phenyloxazole-5-Carboxylate Libraries for SAR Studies

The unsubstituted 4-position of methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4) makes it the ideal starting material for generating diverse libraries of 4-substituted analogs. Using the established reaction with N-benzoyl amino acids and oxalyl chloride, researchers can introduce a wide variety of alkyl, aryl, or heteroatom groups at the 4-position [1]. This is particularly valuable for structure-activity relationship (SAR) campaigns targeting enzymes like DGAT-1, where the 2-phenyloxazole core is a recognized privileged scaffold [2]. This application leverages the compound's defined purity (≥95%) and analytical traceability (NMR, HPLC, GC) to ensure that any observed biological activity in synthesized derivatives can be confidently attributed to structural modifications rather than impurities .

Use as a Reference Standard in Analytical Method Development for Oxazole Esters

Given its well-defined physicochemical properties—including an XLogP3-AA of 2.2 and a melting point of 90-91 °C—methyl 2-phenyloxazole-5-carboxylate serves as an excellent reference compound for developing and validating HPLC, LC-MS, or GC methods for related oxazole ester derivatives [1][2]. Its moderate lipophilicity and distinct UV/Vis absorption profile (due to the conjugated oxazole and phenyl rings) provide a reliable retention time and response factor benchmark. This application is directly supported by the commercial availability of high-purity (≥95%) material with batch-specific analytical data .

Intermediate in the Synthesis of Potential DGAT-1 Inhibitors and Related Therapeutics

For medicinal chemistry programs focused on metabolic diseases, this compound represents a key intermediate in the synthesis of more complex 2-phenyloxazole-4-carboxamides or 5-substituted analogs. The scaffold has been validated in the development of potent DGAT-1 inhibitors, where optimization from a core similar to the target compound led to orally bioavailable leads with in vivo efficacy [1]. The methyl ester at the 5-position is particularly advantageous, as it can be readily hydrolyzed to the corresponding carboxylic acid for further coupling reactions or retained to modulate lipophilicity in early-stage lead optimization [2].

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